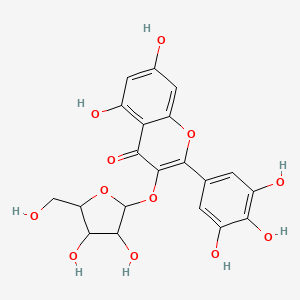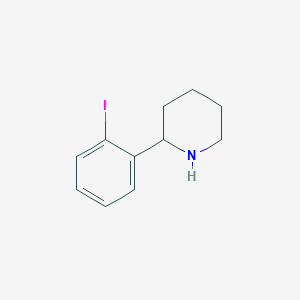
3-(2-(Trifluoromethyl)phenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Trifluoromethyl)phenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a trifluoromethyl group and a phenyl group. Isoxazoles are a class of five-membered ring compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)isoxazole typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with an alkyne. The formation of the trifluoromethyl nitrile oxide is a critical step and must be carefully controlled to ensure the preferential formation of the desired isoxazole product over other possible byproducts . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . These methods may involve microwave-assisted synthesis or other eco-friendly techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the isoxazole ring or the substituents.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the isoxazole ring .
Scientific Research Applications
3-(2-(Trifluoromethyl)phenyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects . The isoxazole ring can interact with various proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound without the trifluoromethyl and phenyl substituents.
3-Phenylisoxazole: Similar structure but lacks the trifluoromethyl group.
3-(2-Methylphenyl)isoxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
3-(2-(Trifluoromethyl)phenyl)isoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other isoxazole derivatives . This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-15-14-9/h1-6H |
InChI Key |
DXKYLEWWXZLQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)








![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12101898.png)

![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)
![3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)

